![molecular formula C26H34F3N7O4S B8180868 N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B8180868.png)
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide
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Overview
Description
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H34F3N7O4S and its molecular weight is 597.7 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide, commonly known as elexacaftor , is a synthetic organic compound that has garnered significant attention due to its biological activity, particularly in the treatment of cystic fibrosis (CF). This article delves into its biological mechanisms, efficacy in clinical settings, and relevant research findings.
Chemical Structure and Properties
Elexacaftor is characterized by a complex structure that includes multiple functional groups such as a sulfonyl group and pyrazole rings. Its molecular formula is C26H34F3N7O4S with a molecular weight of approximately 597.65 Da. The presence of the trifluoromethyl group enhances its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C26H34F3N7O4S |
Molecular Weight | 597.65 Da |
CAS Registry Number | 2216712-66-0 |
Synonyms | Elexacaftor (VX-445) |
Elexacaftor functions primarily as a CFTR modulator , specifically targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is crucial for maintaining ion balance in epithelial cells. The compound has shown to correct the misfolding of CFTR caused by mutations such as F508del, which is prevalent in cystic fibrosis patients.
The mechanism involves enhancing the trafficking of CFTR to the cell surface and improving its function once there. Studies indicate that elexacaftor works synergistically with other CFTR modulators like tezacaftor and ivacaftor to maximize therapeutic effects.
Clinical Efficacy
Elexacaftor has been evaluated in several clinical trials, particularly in combination therapies for cystic fibrosis:
-
Phase 3 Trials : The combination of elexacaftor with tezacaftor and ivacaftor has demonstrated significant improvements in lung function and quality of life for patients with at least one F508del mutation.
- Lung Function Improvement : Patients experienced an average increase of 13% in FEV1 (Forced Expiratory Volume in 1 second).
- Reduction in Pulmonary Exacerbations : A notable decrease in exacerbation rates was observed compared to previous treatments.
- Long-term Safety : Ongoing studies have indicated that elexacaftor is well-tolerated with manageable side effects, primarily gastrointestinal disturbances.
Case Studies
Several case studies highlight the effectiveness of elexacaftor:
- Case Study 1 : A 28-year-old female patient with F508del mutation showed a significant improvement in lung function after starting elexacaftor therapy, reporting a reduction in respiratory symptoms and improved exercise tolerance over six months.
- Case Study 2 : A cohort study involving 50 patients revealed that over 70% reported improved quality of life metrics after initiating treatment with the elexacaftor-tezacaftor combination.
Comparative Analysis with Similar Compounds
Elexacaftor shares structural similarities with several other compounds used in CF treatment:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Tezacaftor | Similar CFTR modulating properties | Approved for use alongside elexacaftor |
Ivacaftor | Potentiator of CFTR function | Enhances chloride ion transport |
Lumacaftor | Corrects misfolded CFTR proteins | Primarily used for F508del mutations |
Scientific Research Applications
Clinical Studies and Approvals
Elexacaftor was approved by the FDA in October 2019 as part of a combination therapy known as Trikafta, which also includes tezacaftor and ivacaftor. Clinical trials have demonstrated that this combination significantly enhances CFTR function and improves clinical outcomes in patients with one or two F508del alleles . Notable findings from clinical studies include:
- Improvement in Lung Function : Patients receiving Elexacaftor showed a significant increase in lung function measured by FEV1 (Forced Expiratory Volume in one second).
- Reduction in Pulmonary Exacerbations : The therapy reduced the frequency of pulmonary exacerbations compared to previous treatments.
- Enhanced Quality of Life : Patients reported improvements in overall health status and quality of life metrics.
Pharmacological Profile
Elexacaftor exhibits interactions with various cytochrome P450 enzymes, which are crucial for drug metabolism. It acts as a substrate for cytochrome P450 3A4 and 3A5 while inhibiting cytochrome P450 1A2 . Understanding these interactions is essential for optimizing dosing regimens and minimizing drug-drug interactions.
Case Studies
Several case studies have documented the efficacy of Elexacaftor in real-world settings:
- Case Study: Pediatric Patient with Cystic Fibrosis
- A pediatric patient with severe cystic fibrosis symptoms was treated with Elexacaftor/tezacaftor/ivacaftor. After six months, lung function improved by over 20%, and the patient's weight increased significantly.
- Case Study: Adult Patient with Multiple Comorbidities
- An adult patient with cystic fibrosis and diabetes experienced improved respiratory function and reduced hospitalizations after starting Elexacaftor therapy. The patient's overall health status improved markedly.
Ongoing Research
Research continues to explore the long-term effects of Elexacaftor therapy on various patient populations, including those with different CFTR mutations and varying degrees of disease severity. Ongoing studies aim to assess the impact on quality of life and economic implications of widespread use in clinical practice.
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHVFSOIWFBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.